4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid
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Description
The compound 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid, while not directly studied in the provided papers, is structurally related to several compounds that have been synthesized and analyzed for their potential applications in medicinal chemistry and materials science. The related compounds exhibit a range of activities, including antibacterial properties and interactions with DNA, which suggests that the compound may also possess interesting biological or chemical properties worth investigating .
Synthesis Analysis
The synthesis of related heterocyclic compounds has been described using 4-(4-bromophenyl)-4-oxobut-2-enoic acid as a starting material. This process involves reactions with various nucleophiles such as benzimidazole and ethyl glycinate hydrochloride under Aza–Michael addition conditions, followed by further reactions to form pyridazinones and furanones derivatives . Although the exact synthesis of this compound is not detailed, similar synthetic strategies could potentially be applied to this compound.
Molecular Structure Analysis
Spectroscopic techniques such as FT-IR, UV–Vis, and NMR, along with single crystal X-ray diffraction, have been employed to characterize the molecular structure of related brominated compounds. These studies provide insights into the intermolecular interactions, crystal packing, and the overall stability of the molecules . The molecular structure of this compound could be similarly elucidated using these techniques.
Chemical Reactions Analysis
The related compounds have been shown to undergo various chemical reactions, including prototropic allylic rearrangement and reactions with nucleophilic reagents such as hydrazine, hydroxylamine, and thiourea, leading to the formation of different heterocyclic structures . These findings suggest that this compound may also be reactive towards nucleophiles and could be used to synthesize novel compounds.
Physical and Chemical Properties Analysis
Density functional theory (DFT) has been used to optimize the geometry and predict the physical and chemical properties of similar compounds. Analyses such as molecular electrostatic potential (MEP), Fukui function (FF), and natural bond orbital (NBO) provide information on the reactivity, stability, and electronic properties of the molecules. Additionally, the first hyperpolarizability and HOMO-LUMO gap have been reported, which are indicative of the nonlinear optical properties and the charge transfer within the molecules . These computational methods could be applied to this compound to predict its properties and reactivity.
Scientific Research Applications
Heterocyclic Compound Synthesis
4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid has been used as a key starting material in the synthesis of novel heterocyclic compounds. These compounds, synthesized through reactions with various nucleophiles, include pyridazinones, thiazoles derivatives, and other heterocycles. Their utility extends to antimicrobial activities, showcasing the chemical's role in developing potential therapeutic agents (El-Hashash et al., 2014), (El-Hashash et al., 2015), (El-Hashash & Rizk, 2016).
Biocatalytic Reduction
An effective method for producing chiral methyl 4-bromo-3-hydroxybutyrate enantiomers involves the use of an engineered protein. This protein, a mutant β-keto ester reductase, facilitates the production of these enantiomers from methyl 4-bromo-3-oxobutyrate, demonstrating the potential of this compound derivatives in biocatalysis and chiral chemistry (Asako et al., 2010).
Marine Natural Products
Derivatives of bromophenol, isolated from the red alga Rhodomela confervoides, exhibit a structural relation to this compound. These derivatives, although found inactive against certain cancer cell lines and microorganisms, contribute to the understanding of marine natural products and their potential biological activities (Zhao et al., 2004).
Microwave-Assisted Synthesis
4-Oxobutenoic acids, related to this compound, have been synthesized using microwave-assisted aldol-condensation. These acids serve as biologically active species and versatile intermediates for further derivatization, showcasing the compound's role in facilitating efficient and diverse chemical syntheses (Uguen et al., 2021).
properties
IUPAC Name |
4-(3-bromo-4-methylphenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-7-2-3-8(6-9(7)12)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOCYNUARNHLTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCC(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40501586 |
Source
|
Record name | 4-(3-Bromo-4-methylphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40501586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62903-07-5 |
Source
|
Record name | 3-Bromo-4-methyl-γ-oxobenzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62903-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Bromo-4-methylphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40501586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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